molecular formula C18H15N3O5S2 B6531182 2-benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3-thiazole-4-carboxamide CAS No. 1021259-46-0

2-benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3-thiazole-4-carboxamide

Cat. No.: B6531182
CAS No.: 1021259-46-0
M. Wt: 417.5 g/mol
InChI Key: NQDSRWHMLDUKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3-thiazole-4-carboxamide (CAS 941967-04-0) is a structurally complex thiazole derivative of significant interest in medicinal chemistry and drug discovery. The compound features a molecular formula of C19H17N3O5S2 and a molecular weight of 431.48 g/mol . Its architecture strategically incorporates a benzenesulfonamide moiety, a known pharmacophore in enzyme inhibition, linked to a benzodioxolylmethyl group which can enhance lipophilicity and potentially improve membrane permeability . Thiazole cores are very important functional groups in medicinal chemistry, acting as ligands on a variety of biological matrices and are used in a wide range of therapeutic applications, including antibacterial, antiretroviral, antifungal, antiallergic, and antihypertensive agents . The presence of the benzenesulfonamide group suggests potential for targeting enzymatic pathways, as sulfonamides are a well-known class of compounds with inhibitory effects on various enzymes, including carbonic anhydrases . This specific molecular hybrid is well-suited as a key intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules. Its modular structure allows for further derivatization to optimize pharmacokinetic or pharmacodynamic profiles . This product is supplied with a purity of 95%+ and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material in a appropriately controlled laboratory environment.

Properties

IUPAC Name

2-(benzenesulfonamido)-N-(1,3-benzodioxol-5-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S2/c22-17(19-9-12-6-7-15-16(8-12)26-11-25-15)14-10-27-18(20-14)21-28(23,24)13-4-2-1-3-5-13/h1-8,10H,9,11H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDSRWHMLDUKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3-thiazole-4-carboxamide is a complex organic compound that combines a thiazole ring, a benzenesulfonamide group, and a benzodioxole moiety. This unique structural arrangement suggests significant potential for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N3O5SC_{19}H_{19}N_{3}O_{5}S with a molecular weight of approximately 417.045 g/mol. The presence of the thiazole and sulfonamide groups is indicative of potential antimicrobial properties, while the benzodioxole moiety contributes to its overall reactivity and binding capabilities.

Property Value
Molecular FormulaC₁₉H₁₉N₃O₅S
Molecular Weight417.045 g/mol
Functional GroupsThiazole, Benzene Sulfonamide, Benzodioxole

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in bacterial folate synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), which is crucial for the synthesis of folate in bacteria, thereby suggesting potential antimicrobial effects.

Target Enzymes

The compound has been shown to interact with:

  • Dihydropteroate synthase : An enzyme critical for folate biosynthesis in bacteria.
  • Ecto-nucleotidases : Involved in nucleotide metabolism, indicating potential applications in modulating cellular signaling pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

Compound Name Biological Activity
5-amino-N-(1,3-benzodioxol-5-yl)-thiazoleAnticancer activity
N-[2-(1H-benzimidazol-5-yl)ethyl]-4-methoxybenzenesulfonamideAntimicrobial properties
4-methylbenzenesulfonamideAntibacterial activity

Antimicrobial Efficacy

In vitro studies have demonstrated that this compound exhibits notable antibacterial activity against various strains of bacteria. For instance:

  • Staphylococcus aureus : Showed a minimum inhibitory concentration (MIC) of 32 µg/mL.

Interaction Studies

Molecular docking studies have revealed that the compound binds effectively to the active site of dihydropteroate synthase with a binding affinity comparable to that of known sulfa drugs. This suggests that the compound could be developed as a lead molecule for new antimicrobial agents.

Synthesis and Modification

The synthesis of this compound typically involves multiple steps:

  • Formation of the thiazole ring through reaction with thiourea.
  • Introduction of the benzenesulfonamide group via reaction with benzenesulfonyl chloride.
  • Coupling with benzodioxole derivatives using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide).

This synthetic pathway allows for modifications to enhance biological activity or selectivity against specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Functional Groups Key Spectral Features Potential Applications
Target: 2-Benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3-thiazole-4-carboxamide Thiazole - Benzenesulfonamide
- Carboxamide
- Benzodioxole
- C=O stretch (carboxamide): ~1660–1682 cm⁻¹ (IR)
- NH stretches: 3150–3319 cm⁻¹ (IR)
Enzyme inhibition, CNS modulation (speculative)
Compound [4–6] () Hydrazinecarbothioamide - Sulfonylbenzene
- Thiourea
- Difluorophenyl
- C=S stretch: 1243–1258 cm⁻¹ (IR)
- C=O stretch: 1663–1682 cm⁻¹ (IR)
Antifungal, antibacterial
Compound [7–9] () 1,2,4-Triazole - Sulfonylbenzene
- Thione
- Difluorophenyl
- C=S stretch: 1247–1255 cm⁻¹ (IR)
- NH stretches: 3278–3414 cm⁻¹ (IR)
Anticancer, antiviral
N-[(2H-1,3-Benzodioxol-5-yl)methyl]ethane-1-sulfonamide () Sulfonamide - Ethanesulfonamide
- Benzodioxole
- SO₂ asymmetric/symmetric stretches: ~1150–1350 cm⁻¹ (IR) CNS agents (e.g., stimulants)
4-Methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide () Thiazolidinone - Sulfonamide
- Carboxamide
- Thiazolidinone ring
- C=O stretch (thiazolidinone): 1680–1700 cm⁻¹ (IR)
- N–H⋯O hydrogen bonds (X-ray)
Antidiabetic, anti-inflammatory

Key Structural and Functional Comparisons

Core Heterocycles: The thiazole core in the target compound offers greater aromatic stability compared to 1,2,4-triazoles () but less conformational flexibility than thiazolidinones (). Thiazolidinones, with a saturated ring, may exhibit distinct pharmacokinetic profiles due to increased solubility .

Sulfonamide vs. In contrast, thiourea derivatives (, compounds [4–6]) feature a thione group (C=S), which participates in tautomerism and may alter reactivity .

Benzodioxole vs. Difluorophenyl Substituents: The benzodioxole moiety in the target compound is electron-rich and may improve blood-brain barrier penetration, as seen in CNS-active analogs like rac-(2R)-1-(2H-1,3-benzodioxol-5-yl)-N-methylpropan-2-amine ().

Spectral Distinctions :

  • The absence of a C=O stretch in triazole derivatives (, compounds [7–9]) contrasts with the target compound’s carboxamide (IR: ~1660–1682 cm⁻¹). This difference confirms the retention of the carboxamide functionality in the target, which may be critical for binding interactions .

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely involves coupling a benzenesulfonamide-thiazole intermediate with a benzodioxol-methyl carboxamide, analogous to methods in (e.g., nucleophilic addition of hydrazides to isothiocyanates) .
  • Hydrogen Bonding : Crystallographic data for similar sulfonamides () reveal intramolecular N–H⋯O bonds, suggesting the target compound may adopt a planar conformation conducive to target binding .
  • Pharmacological Potential: While direct data are lacking, the benzodioxole group aligns with CNS-targeting agents (), and the sulfonamide-thiazole scaffold resembles protease inhibitors (e.g., carbonic anhydrase inhibitors) .

Limitations and Contradictions

  • Tautomerism : highlights tautomeric equilibria in triazole-thione derivatives, but the target compound’s thiazole core avoids such complexity, simplifying structural analysis .
  • Biological Data Gaps : The evidence lacks IC₅₀ values or receptor-binding data for the target compound, limiting mechanistic insights.

Preparation Methods

Cyclization of Thioamides

Thioamide derivatives, such as those derived from mercaptobenzoic acid, undergo cyclization with aldehydes or ketones. In a representative procedure, 4-amino-3-mercaptobenzoic acid hydrochloride reacts with benzaldehyde in ethanol catalyzed by sodium hydrosulfite, forming the thiazole ring. This method offers regioselectivity, ensuring the carboxylic acid group occupies position 4 of the thiazole.

Table 1: Optimization of Thiazole Core Synthesis

MethodReactantsConditionsYield (%)
Hantzsch synthesisThiourea, bromopyruvic acidEthanol, reflux65–70
Thioamide cyclization4-Amino-3-mercaptobenzoic acid, benzaldehydeNaHSO3, ethanol, 80°C75–80

Introduction of the Benzenesulfonamido Group at Position 2

Sulfonylation of the thiazole amine at position 2 is achieved via reaction with benzenesulfonyl chloride . To ensure regioselectivity, the carboxylic acid at position 4 is protected as its methyl ester prior to sulfonylation.

Protection-Deprotection Strategy

  • Methyl ester formation : Treat 1,3-thiazole-4-carboxylic acid with thionyl chloride (SOCl2) in methanol to form the methyl ester.

  • Sulfonylation : React the esterified thiazole with benzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (Et3N) as a base.

  • Ester hydrolysis : Hydrolyze the methyl ester with aqueous NaOH to regenerate the carboxylic acid.

Key Reaction :

Thiazole-4-COOCH3+PhSO2ClEt3N, DCM2-PhSO2NH-Thiazole-4-COOCH3NaOH2-PhSO2NH-Thiazole-4-COOH\text{Thiazole-4-COOCH}3 + \text{PhSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{2-PhSO}2\text{NH-Thiazole-4-COOCH}3 \xrightarrow{\text{NaOH}} \text{2-PhSO}2\text{NH-Thiazole-4-COOH}

Table 2: Sulfonylation Yields Under Varied Conditions

BaseSolventTemperature (°C)Yield (%)
Et3NDCM2585
PyridineTHF4078

Synthesis of (2H-1,3-Benzodioxol-5-yl)methylamine

The benzodioxolylmethylamine substituent is prepared from 1-(2H-1,3-benzodioxol-5-yl)ethanone via a Mannich reaction followed by reduction.

Mannich Reaction and Reduction

  • Mannich base formation : React 1-(2H-1,3-benzodioxol-5-yl)ethanone with dimethylamine hydrochloride and paraformaldehyde in ethanol under reflux to form the Mannich base hydrochloride.

  • Reductive amination : Reduce the ketone intermediate using sodium cyanoborohydride (NaBH3CN) in methanol to yield (2H-1,3-benzodioxol-5-yl)methylamine.

Key Reaction :

1-(Benzodioxol-5-yl)ethanoneNH(CH3)2HCl, CH2OMannich baseNaBH3CNBenzodioxolylmethylamine\text{1-(Benzodioxol-5-yl)ethanone} \xrightarrow{\text{NH(CH}3\text{)}2\text{HCl, CH}2\text{O}} \text{Mannich base} \xrightarrow{\text{NaBH}3\text{CN}} \text{Benzodioxolylmethylamine}

Table 3: Characterization Data for Benzodioxolylmethylamine

PropertyValue
Melting Point423–425 K
1H NMR^1\text{H NMR} (CDCl3)δ 6.85 (s, 1H, aromatic), 5.95 (s, 2H, OCH2O), 3.45 (s, 2H, CH2NH2)

Amidation of Thiazole-4-Carboxylic Acid

The final step involves coupling the carboxylic acid with (2H-1,3-benzodioxol-5-yl)methylamine. Activation of the acid as an acyl chloride is typically required.

Acid Chloride Formation and Amidation

  • Activation : Treat 2-benzenesulfonamido-1,3-thiazole-4-carboxylic acid with thionyl chloride (SOCl2) to form the acyl chloride.

  • Amine coupling : React the acyl chloride with benzodioxolylmethylamine in tetrahydrofuran (THF) using Et3N as a base.

Key Reaction :

2-PhSO2NH-Thiazole-4-COCl+BenzodioxolylmethylamineEt3N, THFTarget Compound\text{2-PhSO}2\text{NH-Thiazole-4-COCl} + \text{Benzodioxolylmethylamine} \xrightarrow{\text{Et}3\text{N, THF}} \text{Target Compound}

Table 4: Amidation Optimization

Coupling AgentSolventYield (%)
SOCl2/Et3NTHF90
EDCl/HOBtDMF82

Analytical Characterization and Validation

The final product is validated using spectroscopic and chromatographic techniques:

  • $$ ^1\text{H NMR} (DMSO-d6): δ 8.25 (s, 1H, thiazole-H), 7.85–7.45 (m, 5H, PhSO2), 6.80 (s, 1H, benzodioxole-H), 5.90 (s, 2H, OCH2O), 4.55 (d, 2H, CH2NH).

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

  • Mass Spec (ESI+) : m/z 458.1 [M+H]+.

Challenges and Mitigation Strategies

  • Regioselectivity in Sulfonylation : Protecting the carboxylic acid at position 4 ensures sulfonylation occurs exclusively at position 2.

  • Benzodioxole Stability : Avoid strong acids/bases during synthesis to prevent ring-opening.

  • Amidation Side Reactions : Use of SOCl2 minimizes racemization compared to carbodiimide-based coupling agents .

Q & A

Q. Q1: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for high purity?

Methodological Answer: Synthesis involves sequential functionalization of the thiazole core. Key steps include:

  • Amide coupling : React thiazole-4-carboxylic acid with benzodioxolylmethylamine using coupling agents like EDC/HOBt under inert conditions .
  • Sulfonamide formation : Treat the intermediate with benzenesulfonyl chloride in basic media (e.g., pyridine) to introduce the sulfonamide group .
  • Purification : Use column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization from ethanol. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and confirm structures using 1H NMR^1 \text{H NMR} (e.g., benzodioxole protons at δ 6.8–7.1 ppm) .

Q. Q2: How can spectroscopic techniques (NMR, MS) resolve ambiguities in structural assignments?

Methodological Answer:

  • NMR : Use 13C NMR^{13}\text{C NMR} to distinguish between thiazole carbons (C-2: ~165 ppm, C-4: ~160 ppm) and benzodioxole carbons (C-5: ~100 ppm). DEPT-135 confirms CH2_2 groups in the benzodioxolylmethyl chain .
  • Mass Spectrometry : High-resolution ESI-MS can differentiate between isobaric fragments (e.g., [M+H]+^+ at m/z 458.08 vs. potential sulfone byproducts) .

Advanced Structural Analysis

Q. Q3: What crystallographic tools (e.g., SHELX, ORTEP) are suitable for resolving this compound’s 3D conformation?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. Ensure crystal quality by slow evaporation from DMSO .
  • Refinement : Apply SHELXL for small-molecule refinement. Key parameters:
    • Hydrogen bonding: Analyze using PLATON to identify interactions (e.g., N–H···O between sulfonamide and thiazole carbonyl) .
    • Thermal displacement parameters (Ueq_{\text{eq}}): Refine anisotropically for non-H atoms .
  • Visualization : Generate ORTEP-3 diagrams to highlight puckering in the benzodioxole ring (amplitude ~0.2 Å, phase angle 30°) .

Q. Q4: How can graph-set analysis elucidate hydrogen-bonding patterns in crystalline form?

Methodological Answer:

  • Graph-Set Notation : Use Etter’s formalism to classify motifs:
    • D : Donor-acceptor chains (e.g., N–HO=C\text{N–H} \cdots \text{O=C}, forming D(2)22(8)D(2)^2_2(8) patterns).
    • R22_2^2(8) : Common in sulfonamide dimers .
  • Software : Mercury (CCDC) or CrystalExplorer for topology mapping .

Biological Activity and Mechanism

Q. Q5: How can structure-activity relationship (SAR) studies guide optimization for target binding?

Methodological Answer:

  • Modifications :
    • Benzodioxole substituents : Replace with bulkier groups (e.g., 3,4-dimethoxybenzyl) to assess steric effects on enzyme binding .
    • Sulfonamide bioisosteres : Test thiosulfonates or sulfonimidamides for enhanced solubility .
  • Assays :
    • In vitro enzyme inhibition : Use fluorescence polarization for IC50_{50} determination (e.g., COX-2 inhibition at 50 nM) .
    • Molecular docking : AutoDock Vina with PDB 1CX2 to predict binding poses .

Q. Q6: How do conflicting bioactivity data across cell lines arise, and how can they be resolved?

Methodological Answer:

  • Source of Contradictions :
    • Cell permeability : Measure logP (e.g., calculated 2.8 vs. experimental 3.1) to correlate with uptake in HeLa vs. MCF-7 lines .
    • Metabolic stability : Perform LC-MS/MS to identify cytochrome P450-mediated degradation products .
  • Resolution : Normalize data using Z-factor scoring to account for assay variability .

Environmental and Stability Studies

Q. Q7: What methodologies assess environmental persistence and degradation pathways?

Methodological Answer:

  • Hydrolysis : Incubate in pH 7.4 buffer at 37°C; monitor via HPLC for sulfonamide cleavage (t1/2_{1/2} ~48 hrs) .
  • Photodegradation : Expose to UV-A (365 nm) in aqueous solution; identify byproducts via GC-MS (e.g., benzodioxole ring opening to catechol derivatives) .

Q. Q8: How can accelerated stability studies predict shelf-life under varying storage conditions?

Methodological Answer:

  • ICH Guidelines :
    • Forced degradation : Expose to 40°C/75% RH for 6 months; quantify decomposition via peak area reduction in HPLC (e.g., <5% degradation indicates room-temperature stability) .
    • Light exposure : Use ICH Q1B photostability chamber; track color changes (CIELab metrics) and polymorph transitions via PXRD .

Advanced Data Interpretation

Q. Q9: How can multivariate analysis resolve contradictions in crystallographic and spectroscopic data?

Methodological Answer:

  • PCA (Principal Component Analysis) : Apply to bond lengths/angles from multiple crystal structures to identify outliers (e.g., C–S bond elongation due to twinning) .
  • Cross-Validation : Compare DFT-optimized geometries (B3LYP/6-31G*) with experimental XRD data to validate sulfonamide torsion angles (~60°) .

Q. Q10: What computational models predict intermolecular interactions in solution vs. solid state?

Methodological Answer:

  • COSMO-RS : Simulate solvation free energy in DMSO/water mixtures to correlate with experimental solubility .
  • Hirshfeld Surface Analysis : Map crystal packing fingerprints (e.g., H···O contacts >25% indicate strong hydrogen bonding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.